N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20FNO4S and its molecular weight is 353.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research on compounds similar to N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, has provided insights into their crystal structures. These studies reveal how different supramolecular architectures are influenced by specific intermolecular interactions, such as C—H⋯πaryl and C—H⋯O interactions, leading to the formation of two-dimensional and three-dimensional architectures, respectively (V. Z. Rodrigues et al., 2015). Understanding these structural nuances can inform the design of materials with specific physical properties for applications in materials science.
Fluorinating Reagents in Organic Synthesis
The development of novel fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), highlights the role of structurally related compounds in enhancing the efficiency and selectivity of fluorination reactions. NFBSI, as a sterically demanding analogue of popular fluorinating reagents, improves enantioselectivity in specific reactions, demonstrating the potential of such compounds in synthesizing enantioselectively fluorinated molecules, which are valuable in pharmaceutical and agrochemical industries (H. Yasui et al., 2011).
Enzyme Inhibition for Therapeutic Applications
The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have revealed their potential as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This research demonstrates how the introduction of a fluorine atom can preserve COX-2 potency while significantly enhancing selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).
Fluorescence and Photophysical Studies
Research into Zinquin-related fluorophores, including the synthesis of analogues like 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfon-amide, has expanded our understanding of fluorescent probes for metal ions. These studies not only elucidate the bathochromic shifts in ultraviolet/visible spectra upon metal ion addition but also assess the fluorescence properties of these complexes, contributing to the development of specific cellular fluorophores for ions like Zn(II), which have applications in biological imaging and diagnostics (M. Kimber et al., 2003).
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-12-9-15(22-2)7-8-17(12)24(20,21)19-11-16(23-3)13-5-4-6-14(18)10-13/h4-10,16,19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCSJJKJHHNONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.